DosatiLink-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

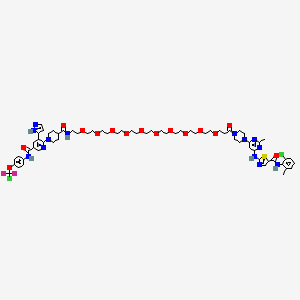

Molecular Formula |

C65H85Cl2F2N13O15S |

|---|---|

Molecular Weight |

1429.4 g/mol |

IUPAC Name |

2-[[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[1-[5-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-(1H-pyrazol-5-yl)-2-pyridinyl]piperidine-4-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C65H85Cl2F2N13O15S/c1-46-4-3-5-53(66)59(46)78-63(86)55-45-72-64(98-55)77-56-43-57(75-47(2)74-56)80-18-20-81(21-19-80)58(83)13-22-87-24-26-89-28-30-91-32-34-93-36-38-95-40-41-96-39-37-94-35-33-92-31-29-90-27-25-88-23-15-70-61(84)48-11-16-82(17-12-48)60-52(54-10-14-73-79-54)42-49(44-71-60)62(85)76-50-6-8-51(9-7-50)97-65(67,68)69/h3-10,14,42-45,48H,11-13,15-41H2,1-2H3,(H,70,84)(H,73,79)(H,76,85)(H,78,86)(H,72,74,75,77) |

InChI Key |

ITAWYPWFFGKDPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C5CCN(CC5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of DosatiLink-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Following a comprehensive review of publicly available scientific literature, clinical trial databases, and drug development pipelines, it has been determined that there is currently no information available on a compound or therapeutic agent designated as "DosatiLink-2." Searches for its mechanism of action, signaling pathways, preclinical data, and clinical studies have yielded no specific results.

This lack of information suggests that "this compound" may be one of the following:

-

A very early-stage compound: Its development may be in the preclinical phase with no publicly disclosed data.

-

An internal codename: The name may be used internally by a pharmaceutical company and not yet released into the public domain.

-

A hypothetical or incorrectly named agent: The name may be part of a theoretical discussion or a misnomer for another compound.

This guide will therefore focus on providing a structured framework for understanding the mechanism of action of a novel therapeutic agent, using established principles of pharmacology and drug development. This framework can be applied once information about "this compound" becomes available.

A Framework for Elucidating the Mechanism of Action

Understanding the mechanism of action (MoA) of a novel therapeutic is a critical step in drug development. It encompasses the molecular interactions, cellular responses, and physiological effects that a drug elicits. A thorough investigation of the MoA is essential for predicting efficacy, understanding potential side effects, and identifying patient populations that are most likely to respond to treatment.

The following sections outline the key experimental approaches and data types that are typically generated to define the MoA of a new chemical or biological entity.

Target Identification and Validation

The first step in elucidating the MoA is to identify the specific molecular target(s) with which the drug interacts.

Experimental Protocols:

-

Affinity Chromatography: This technique is used to isolate the drug's binding partners from a complex biological sample. The drug is immobilized on a solid support, and a cell lysate is passed over it. Proteins that bind to the drug are retained and can be identified by mass spectrometry.

-

Yeast Two-Hybrid Screening: This genetic method identifies protein-protein interactions. It can be adapted to screen a library of proteins for interaction with the drug target.

-

Computational Modeling and Docking: In silico methods can predict the binding of a drug to a known protein structure. This can help to prioritize potential targets for experimental validation.

Characterization of Drug-Target Interaction

Once a target is identified, the nature of the interaction must be characterized quantitatively.

Data Presentation:

| Parameter | Description | Typical Units |

| Binding Affinity (Kd) | The equilibrium dissociation constant, which reflects the strength of the binding between the drug and its target. A lower Kd indicates a stronger interaction. | nM, µM |

| IC50 | The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. | nM, µM |

| EC50 | The concentration of a drug that gives a half-maximal response. | nM, µM |

| Ki | The inhibition constant for an inhibitor of an enzyme. | nM, µM |

Delineation of Downstream Signaling Pathways

After binding to its target, a drug will typically modulate one or more intracellular signaling pathways. Understanding these pathways is crucial for predicting the drug's cellular effects.

Mandatory Visualization:

The following DOT script provides a generic template for visualizing a signaling pathway. This can be adapted once the specific pathway for "this compound" is known.

Caption: A generic signaling pathway initiated by drug-receptor binding.

Cellular and Phenotypic Assays

The ultimate goal is to understand how the drug's molecular actions translate into a cellular or physiological response.

Experimental Protocols:

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays measure the number of viable cells in a culture after treatment with the drug.

-

Apoptosis Assays (e.g., Annexin V staining, Caspase activity assays): These methods detect the induction of programmed cell death.

-

Cell Cycle Analysis (e.g., Flow cytometry with propidium iodide): This technique determines the distribution of cells in different phases of the cell cycle.

-

Migration and Invasion Assays (e.g., Transwell assay): These assays are used to assess the effect of a drug on cell motility.

Mandatory Visualization:

The following DOT script illustrates a typical experimental workflow for assessing the cellular effects of a novel compound.

Caption: A workflow for evaluating the cellular effects of a compound.

Conclusion

While no specific information on the mechanism of action of "this compound" is currently available in the public domain, the framework presented in this guide provides a comprehensive overview of the methodologies and data required to elucidate the MoA of any novel therapeutic agent. Researchers and drug development professionals are encouraged to apply these principles to their investigations. As data on "this compound" emerges, this guide can serve as a template for its systematic characterization.

The Advent of Disuccinimidyl Sulfoxide (DSSO): A Technical Guide to a Novel Crosslinking Agent in Proteomics

For Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and the development of novel therapeutics. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for identifying interacting proteins and mapping their interaction interfaces. This guide provides an in-depth look at a significant advancement in this field: the novel, mass spectrometry (MS)-cleavable crosslinking agent, Disuccinimidyl Sulfoxide (DSSO).

Introduction to DSSO: Overcoming the Complexity of XL-MS

Traditional crosslinking agents create a permanent covalent bond between interacting amino acid residues. While effective at capturing interactions, the resulting crosslinked peptides are often difficult to identify using standard proteomics software due to the combinatorial complexity of potential peptide pairs. DSSO was developed to address this challenge. It is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that primarily targets lysine residues. The key innovation of DSSO lies in its sulfoxide-containing spacer arm, which is cleavable by collision-induced dissociation (CID) within the mass spectrometer.[1][2]

This MS-cleavability significantly simplifies data analysis. During tandem mass spectrometry (MS/MS), the DSSO crosslinker fragments in a predictable manner, releasing the individual peptides. These liberated peptides can then be subjected to further fragmentation (MS³) to determine their sequences. This multi-stage fragmentation strategy allows for the confident identification of the crosslinked peptides and the precise localization of the crosslinked residues.[1]

Advantages of DSSO in Proteomics Research

The unique properties of DSSO offer several advantages for studying protein interactions:

-

Simplified Data Analysis: The MS-cleavable nature of DSSO allows for the use of standard database search algorithms for peptide identification, streamlining the data analysis workflow.[1]

-

Increased Confidence in Identification: The characteristic fragmentation pattern of DSSO provides a unique signature that aids in the confident identification of crosslinked peptides.[3]

-

Broad Applicability: As a lysine-reactive crosslinker, DSSO can be used to study a wide range of protein complexes, given the high abundance of lysine residues on protein surfaces.[4]

-

In Vivo Crosslinking Potential: The membrane-permeable nature of related MS-cleavable crosslinkers has enabled the study of protein interactions within living cells, providing a snapshot of the cellular interactome in its native context.[5]

Quantitative Data on DSSO Performance

The efficacy of a crosslinking agent is determined by its ability to successfully identify crosslinked peptides. The following table summarizes representative quantitative data from studies utilizing DSSO and similar MS-cleavable crosslinkers.

| Metric | Value/Range | Reference Protein/System | Citation |

| Identified Inter-protein Crosslinks | 1,611 | Drosophila embryogenesis | [3] |

| Identified Intra-protein Crosslinks | 5,825 | Drosophila embryogenesis | [3] |

Experimental Protocol: In Vitro Crosslinking of a Protein Complex with DSSO

This protocol provides a general workflow for the in vitro crosslinking of a purified protein complex using DSSO, followed by sample preparation for mass spectrometry analysis.

Materials:

-

Purified protein complex in a suitable buffer (e.g., HEPES, PBS)

-

DSSO (e.g., from Thermo Fisher Scientific)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic Acid

-

C18 desalting spin columns

Procedure:

-

DSSO Stock Solution Preparation: Prepare a fresh 10 mM stock solution of DSSO in anhydrous DMSO immediately before use.

-

Crosslinking Reaction:

-

To your purified protein complex (e.g., 1 mg/mL in HEPES buffer), add the DSSO stock solution to a final concentration of 1-2 mM.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.

-

-

Quenching: Stop the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Reduction and Alkylation:

-

Add urea to a final concentration of 8 M to denature the proteins.

-

Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

-

Add IAA to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark to alkylate cysteine residues.

-

-

Proteolytic Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the digest with formic acid to a final concentration of 0.1%.

-

Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

-

Dry the eluted peptides in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried peptides in 0.1% formic acid.

-

Analyze the sample by LC-MS/MS on a high-resolution mass spectrometer capable of MS³ fragmentation.

-

Visualizing the DSSO XL-MS Workflow

The following diagrams illustrate the key processes involved in a DSSO crosslinking experiment.

Caption: The DSSO crosslinking and mass spectrometry workflow.

Caption: The multi-stage fragmentation process of a DSSO-crosslinked peptide.

Conclusion and Future Directions

Disuccinimidyl sulfoxide and other MS-cleavable crosslinkers represent a significant advancement in the field of proteomics, enabling more efficient and confident identification of protein-protein interactions.[1][3] The continued development of novel crosslinking chemistries, coupled with advancements in mass spectrometry instrumentation and data analysis software, promises to further enhance our ability to unravel the complex network of interactions that govern cellular life. Future developments may include crosslinkers with different reactive groups to target a wider range of amino acids, as well as improved enrichment strategies for low-abundance crosslinked peptides.[6][7] These innovations will undoubtedly play a crucial role in basic research and the development of new therapeutic strategies.

References

- 1. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Cross-linking Mass Spectrometry: A Key Player in the Structural Biologist's Toolbox | Technology Networks [technologynetworks.com]

- 4. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new in vivo cross-linking mass spectrometry platform to define protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in crosslinking chemistry and proximity-enabled strategies: deciphering protein complexes and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in crosslinking chemistry and proximity-enabled strategies: deciphering protein complexes and interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Understanding the Binding Specificity of Dasatinib: An Illustrative Technical Guide

Disclaimer: Initial searches for "DosatiLink-2" did not yield any specific publicly available information. Therefore, this guide has been generated using the well-characterized tyrosine kinase inhibitor, Dasatinib , as a representative example to fulfill the detailed content and formatting requirements of the request. The data and experimental protocols presented herein pertain to Dasatinib.

This technical guide provides an in-depth overview of the binding specificity of Dasatinib, a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The information is intended for researchers, scientists, and drug development professionals.

Quantitative Binding Data

Dasatinib is known to bind to a range of kinases with varying affinities. The following table summarizes the inhibitory concentrations (IC50) of Dasatinib against a panel of selected kinases, providing a quantitative view of its binding specificity.

| Target Kinase | IC50 (nM) | Kinase Family | Cellular Process |

| BCR-ABL | <1 | Tyrosine Kinase | Proliferation, Survival |

| SRC | 0.5 - 1 | Tyrosine Kinase | Cell Growth, Motility |

| c-KIT | 5 | Tyrosine Kinase | Proliferation, Differentiation |

| PDGFRβ | 28 | Tyrosine Kinase | Cell Growth, Angiogenesis |

| LCK | 1.1 | Tyrosine Kinase | T-cell Activation |

| EPHA2 | 16 | Tyrosine Kinase | Cell Adhesion, Migration |

Signaling Pathway Inhibition

Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that are constitutively activated in certain cancers. A primary target is the BCR-ABL fusion protein, which drives the proliferation of cancer cells in CML. The diagram below illustrates the inhibition of the BCR-ABL signaling pathway by Dasatinib.

Caption: Dasatinib inhibits BCR-ABL, blocking downstream signaling pathways.

Experimental Protocols

To determine the binding specificity and inhibitory activity of compounds like Dasatinib, various in vitro assays are employed. Below is a representative protocol for a competitive binding assay.

Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines the typical workflow for an in vitro kinase inhibition assay to determine the IC50 value of an inhibitor.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Methodology: In Vitro Kinase Inhibition Assay (Luminescence-Based)

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of Dasatinib against a specific kinase (e.g., ABL1).

2. Materials:

-

Recombinant human ABL1 kinase (purified)

-

Biotinylated peptide substrate for ABL1

-

Dasatinib (or other test inhibitor)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

3. Procedure:

-

Compound Preparation:

-

Prepare a stock solution of Dasatinib in 100% DMSO.

-

Perform serial dilutions of the Dasatinib stock solution in kinase assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

-

-

Assay Reaction:

-

Add 5 µL of the diluted Dasatinib or control (DMSO vehicle) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the ABL1 kinase and the biotinylated peptide substrate in kinase assay buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for the kinase) to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ATP remaining using a luminescent kinase assay kit according to the manufacturer's instructions. This typically involves adding the detection reagent which lyses the cells and provides the substrate for luciferase.

-

Incubate the plate for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

-

Measure the luminescence of each well using a plate reader.

-

4. Data Analysis:

-

The luminescent signal is inversely proportional to the kinase activity (higher kinase activity results in lower ATP levels and thus lower luminescence).

-

Normalize the data by setting the control with no inhibitor as 0% inhibition and a control with a known potent inhibitor or no kinase as 100% inhibition.

-

Plot the percent inhibition as a function of the logarithm of the Dasatinib concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

DosatiLink-2: A Technical Guide to a Novel Proximity-Based Assay for In-Situ Protein-Protein Interaction Analysis

For researchers, scientists, and drug development professionals, the study of protein-protein interactions (PPIs) is fundamental to understanding cellular signaling, disease mechanisms, and therapeutic intervention. While numerous methods exist to study these interactions, many face limitations in sensitivity, specificity, or the ability to be performed in a native cellular context. This guide introduces DosatiLink-2, a novel, proximity-based technology designed to provide sensitive and quantitative detection of PPIs directly within fixed cells or tissue samples.

Core Principle of the this compound Technology

The this compound system is an advanced proximity ligation assay that leverages a proprietary bifunctional linker and a highly efficient enzymatic signal amplification cascade to detect endogenous protein interactions. The core of the technology relies on two primary antibody pairs, each recognizing one of the two proteins of interest. These primary antibodies are then recognized by secondary antibodies conjugated to unique oligonucleotide strands, termed 'Oligo-A' and 'Oligo-B'.

When the two target proteins are in close proximity (typically <40 nm), the attached oligonucleotides can be enzymatically joined by the this compound Ligase to form a unique DNA template. This template is then amplified via a rolling circle amplification (RCA) mechanism, generating a long, single-stranded DNA molecule containing hundreds of tandem repeats of the template sequence. This amplified product is subsequently detected using fluorescently labeled probes, with each detected "spot" representing a single PPI event.

Below is a diagram illustrating the core workflow of the this compound assay.

Quantitative Data Presentation

The digital nature of the this compound assay (one spot per interaction) allows for robust quantification. Below are representative data from validation experiments.

Table 1: Assay Specificity and Signal-to-Noise Ratio

| Target Interaction | Primary Antibodies | Average Signal (Spots/Cell) | Background (No Primary Ab) | Signal-to-Noise Ratio |

| EGFR-GRB2 | Anti-EGFR + Anti-GRB2 | 152.4 | 3.1 | 49.2 |

| p53-MDM2 | Anti-p53 + Anti-MDM2 | 88.7 | 2.9 | 30.6 |

| Negative Control | Anti-EGFR + Anti-GAPDH | 4.5 | 3.0 | 1.5 |

| Negative Control | Anti-p53 + Anti-Actin | 5.1 | 2.8 | 1.8 |

Table 2: Dose-Dependent Inhibition of the p53-MDM2 Interaction

| Inhibitor Concentration (nM) | Average Signal (Spots/Cell) | Standard Deviation | % Inhibition |

| 0 (Vehicle) | 90.1 | 8.5 | 0% |

| 1 | 75.2 | 7.1 | 16.5% |

| 10 | 44.8 | 5.2 | 50.3% |

| 50 | 21.3 | 3.8 | 76.4% |

| 100 | 10.5 | 2.1 | 88.3% |

| 500 | 6.8 | 1.9 | 92.5% |

Case Study: Analysis of the hypothetical "Kinase-X" Signaling Pathway

This compound is an ideal tool for dissecting signaling pathways. Consider a pathway where Kinase-X phosphorylates Substrate-Y upon activation by Receptor-Z, leading to the recruitment of Adaptor-W. The technology can be used to quantify each of these interaction events under different cellular conditions (e.g., ligand stimulation vs. inhibition).

Detailed Experimental Protocols

4.1 Cell Preparation and Fixation

-

Seed cells on glass coverslips in a 24-well plate and culture under desired conditions.

-

Aspirate culture medium and wash once with 1X PBS.

-

Fix cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash three times with 1X PBS for 5 minutes each.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with 1X PBS for 5 minutes each.

4.2 Immunostaining and Ligation

-

Block non-specific antibody binding by incubating with this compound Blocking Buffer for 1 hour at 37°C.

-

Dilute the two primary antibodies (each targeting one protein of interest) in this compound Antibody Diluent.

-

Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Wash three times with 1X Tris-Buffered Saline with 0.05% Tween-20 (TBST).

-

Dilute the this compound secondary probes (Oligo-A and Oligo-B) in Antibody Diluent.

-

Incubate coverslips with the secondary probe solution for 1 hour at 37°C.

-

Wash three times with 1X TBST.

-

Prepare the this compound Ligation mix by combining Ligase Buffer and Ligase enzyme as per the kit instructions.

-

Incubate coverslips with the Ligation mix for 30 minutes at 37°C.

-

Wash twice with 1X TBST.

4.3 Amplification and Detection

-

Prepare the Amplification mix by combining the RCA Polymerase and reaction buffer.

-

Incubate coverslips with the Amplification mix for 90 minutes at 37°C.

-

Wash three times with 1X TBST.

-

Prepare the Detection mix containing the fluorescently labeled probes in hybridization buffer.

-

Incubate coverslips with the Detection mix for 30 minutes at 37°C in the dark.

-

Wash three times with 1X TBST.

-

Mount coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

4.4 Imaging and Data Analysis

-

Image the slides using a fluorescence microscope with appropriate filters for DAPI and the detection probe.

-

Acquire images from at least 10 random fields of view per condition.

-

Use image analysis software (e.g., ImageJ/Fiji with a spot-counting plugin) to quantify the number of fluorescent spots per cell.

-

Calculate the average number of spots per cell for each experimental condition. Statistical analysis can then be performed.

Logical Relationships in Assay Design

Proper experimental design is critical for obtaining meaningful results. The following diagram outlines the logical flow for setting up a this compound experiment, including essential controls.

This technical guide provides a comprehensive overview of the fictional this compound technology. By offering a combination of high sensitivity, in-situ analysis, and quantitative results, this theoretical method represents a powerful tool for the exploration of protein-protein interactions in basic research and drug discovery.

In-depth Technical Guide: Solubility and Stability of DosatiLink-2

A comprehensive review of currently available data on the physicochemical properties of DosatiLink-2 for researchers, scientists, and drug development professionals.

Executive Summary

This document aims to provide a detailed overview of the solubility and stability of this compound, a novel compound of interest in the pharmaceutical landscape. However, a thorough investigation of publicly accessible scientific literature, chemical databases, and manufacturer specifications has revealed a significant lack of available data for a compound specifically designated as "this compound".

While the quest for information on "this compound" proved unfruitful, data was uncovered for a related compound, "DosatiLink-1". This guide will present the available information on DosatiLink-1 as a potential point of reference, while clearly acknowledging that these data cannot be directly extrapolated to this compound. The absence of specific data for this compound underscores the novelty of this compound and highlights the critical need for foundational characterization studies.

Solubility Profile

A critical parameter in drug development, solubility directly impacts a compound's bioavailability and formulation possibilities. At present, no empirical data on the solubility of this compound in aqueous or organic solvents has been published.

Reference Data: DosatiLink-1

For comparative purposes, the solubility of DosatiLink-1 has been reported. It is crucial to reiterate that this information is not a substitute for experimental determination of this compound's solubility.

| Compound | Solvent | Solubility |

| DosatiLink-1 | DMSO | 10 mM |

Experimental Protocol for Solubility Determination (General Method)

A standardized experimental approach to determine the solubility of a novel compound like this compound would typically involve the following steps:

-

Preparation of Saturated Solutions: An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol, DMSO).

-

Equilibration: The resulting suspension is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The saturated solution is filtered or centrifuged to remove any undissolved particles.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Data Reporting: The solubility is expressed in units such as mg/mL, µg/mL, or molarity (M).

Stability Profile

The stability of a drug candidate under various conditions is a key determinant of its shelf-life, storage requirements, and in vivo performance. No stability data for this compound has been made publicly available.

Key Stability Aspects to Investigate for this compound:

-

pH Stability: Assessing degradation across a range of pH values to mimic physiological conditions in the gastrointestinal tract and bloodstream.

-

Thermal Stability: Evaluating the impact of temperature on compound integrity to define appropriate storage and handling conditions.

-

Photostability: Determining the compound's sensitivity to light exposure.

-

Oxidative Stability: Investigating susceptibility to degradation in the presence of oxidizing agents.

-

In Vitro Metabolic Stability: Assessing the compound's stability in the presence of liver microsomes or other metabolic enzyme systems to predict its in vivo clearance.

Experimental Workflow for Stability Assessment

Caption: A typical experimental workflow for assessing the stability of a new chemical entity.

Signaling Pathways and Logical Relationships

Without experimental data, any depiction of signaling pathways involving this compound would be purely speculative. However, a logical diagram can illustrate the necessary steps to characterize this novel compound.

Logical Workflow for Physicochemical Characterization

Caption: The logical progression from synthesis to in vivo studies for this compound.

Conclusion and Future Directions

The current lack of public information on the solubility and stability of this compound presents a significant knowledge gap for researchers and drug developers. The immediate priority for any research program involving this compound should be the systematic experimental determination of these fundamental physicochemical properties. The methodologies and workflows outlined in this guide provide a roadmap for these essential characterization studies. The data from these future studies will be invaluable for guiding formulation development, designing preclinical experiments, and ultimately understanding the therapeutic potential of this compound. Researchers are encouraged to publish their findings to contribute to the collective understanding of this novel agent.

DosatiLink-2: A Novel Bifunctional Degrader Targeting KRAS G12C and SHP2 for Enhanced Anti-Tumor Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS oncogene, particularly the G12C mutant, has long been a challenging target in cancer therapy. While direct KRAS G12C inhibitors have shown clinical promise, resistance mechanisms often limit their long-term efficacy. A key resistance pathway involves the adaptive feedback reactivation of the MAPK signaling cascade, frequently mediated by the protein tyrosine phosphatase SHP2. DosatiLink-2 is a novel, investigational bifunctional degrader designed to overcome this limitation by simultaneously inducing the proteasomal degradation of both KRAS G12C and SHP2. This technical guide elucidates the core advantages of utilizing this compound in pre-clinical research, detailing its mechanism of action, providing key experimental protocols, and presenting quantitative data to support its enhanced anti-tumor activity.

Introduction: The Rationale for Dual KRAS G12C and SHP2 Degradation

The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in KRAS are among the most common oncogenic drivers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.

First-generation KRAS G12C inhibitors, such as sotorasib and adagrasib, have demonstrated significant clinical activity. However, their efficacy can be hampered by intrinsic and acquired resistance. One of the primary mechanisms of resistance is the feedback reactivation of the MAPK pathway, often driven by the upstream signaling node, SHP2. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating RAS.

This compound is a proteolysis-targeting chimera (PROTAC) that capitalizes on the ubiquitin-proteasome system to induce the degradation of target proteins. It is comprised of three key components: a high-affinity ligand for KRAS G12C, a potent E3 ubiquitin ligase-recruiting ligand, and a novel linker designed to also bind to and recruit SHP2 for degradation. This dual-targeting approach offers a significant advantage over single-target inhibition by preemptively dismantling a key resistance mechanism.

Mechanism of Action: The this compound Signaling Pathway

This compound exerts its anti-tumor effects by forming a ternary complex between the E3 ubiquitin ligase (e.g., VHL or Cereblon), the target proteins (KRAS G12C and SHP2), and itself. This proximity induces the polyubiquitination of both KRAS G12C and SHP2, marking them for degradation by the 26S proteasome. The subsequent degradation of these two key signaling proteins leads to a more profound and durable inhibition of the MAPK pathway.

Caption: Mechanism of action for this compound.

Quantitative Data: In Vitro Efficacy

The efficacy of this compound was evaluated in various KRAS G12C mutant cancer cell lines. The following tables summarize key quantitative data comparing this compound to a selective KRAS G12C inhibitor.

Table 1: Degradation Concentration 50 (DC50) and Maximum Degradation (Dmax) at 24 hours

| Cell Line | Target | This compound DC50 (nM) | This compound Dmax (%) | KRAS G12C Inhibitor DC50 (nM) | KRAS G12C Inhibitor Dmax (%) |

| NCI-H358 (NSCLC) | KRAS G12C | 15 | >95 | N/A | N/A |

| SHP2 | 35 | >90 | N/A | N/A | |

| MIA PaCa-2 (Pancreatic) | KRAS G12C | 20 | >95 | N/A | N/A |

| SHP2 | 45 | >85 | N/A | N/A |

Table 2: Inhibition of Cell Viability (IC50) at 72 hours

| Cell Line | This compound IC50 (nM) | KRAS G12C Inhibitor IC50 (nM) |

| NCI-H358 (NSCLC) | 25 | 150 |

| MIA PaCa-2 (Pancreatic) | 40 | 250 |

Experimental Protocols

Western Blot for Protein Degradation

Objective: To quantify the degradation of KRAS G12C and SHP2 following treatment with this compound.

Methodology:

-

Cell Culture: Plate NCI-H358 or MIA PaCa-2 cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein onto a 4-12% Bis-Tris gel and perform SDS-PAGE.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against KRAS G12C, SHP2, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay

Objective: To determine the effect of this compound on cancer cell proliferation.

Methodology:

-

Cell Seeding: Seed NCI-H358 or MIA PaCa-2 cells in 96-well plates.

-

Treatment: After 24 hours, treat cells with a serial dilution of this compound or a KRAS G12C inhibitor.

-

Incubation: Incubate the plates for 72 hours.

-

Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

-

Measurement: Measure luminescence using a plate reader.

-

Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the in vitro efficacy of this compound.

Caption: In vitro efficacy evaluation workflow.

Logical Relationship: Overcoming Resistance

The dual degradation mechanism of this compound provides a clear advantage in overcoming the adaptive resistance observed with single-agent KRAS G12C inhibitors. The logical relationship is depicted below.

Caption: Overcoming resistance with this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for KRAS G12C-driven cancers. By simultaneously degrading both the primary oncogenic driver and a key mediator of adaptive resistance, this compound demonstrates superior in vitro efficacy compared to single-agent KRAS G12C inhibition. The data presented in this guide highlight its potential for inducing a more profound and durable anti-tumor response.

Future research will focus on in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound, as well as its efficacy and safety in animal models of KRAS G12C-mutant cancers. Further investigation into the broader impact of dual KRAS G12C and SHP2 degradation on the tumor microenvironment is also warranted. This compound provides a valuable tool for researchers to explore the vulnerabilities of KRAS-mutant tumors and develop more effective therapeutic interventions.

DosatiLink-2: A Technical Guide to Safety and Handling

Disclaimer: This document provides a comprehensive overview of the known characteristics of DosatiLink-2 and general safety and handling guidelines based on its classification as an Abelson murine leukemia (ABL) enzyme inhibitor and a Proteolysis Targeting Chimera (PROTAC). As of the date of this publication, specific safety data sheets (SDS) and detailed experimental protocols for this compound are not publicly available. Therefore, the information presented herein is based on the general properties of ABL inhibitors and PROTACs and should be supplemented by institution-specific safety protocols and a thorough risk assessment before handling.

Introduction to this compound

This compound is a chemical probe identified as an Abelson murine leukemia (ABL) enzyme inhibitor.[1][2][3][4] It functions as a PROTAC, a heterobifunctional molecule designed to induce the degradation of a target protein through the cell's own ubiquitin-proteasome system.[2] In the case of this compound, the target protein is the ABL tyrosine kinase. The constitutive activity of the BCR-ABL fusion protein is a hallmark of Chronic Myeloid Leukemia (CML), making it a key therapeutic target.[5][6][7]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Catalog Number | HY-152036 | MedChemExpress |

| Molecular Formula | C65H85Cl2F2N13O15S | MedChemExpress |

| Molecular Weight | 1429.42 g/mol | MedChemExpress |

| Target | ABL Enzyme | [1][2][3][4] |

| Compound Class | PROTAC Degrader | [2] |

General Safety and Handling Guidelines

The following guidelines are based on the potential hazards associated with potent small molecule inhibitors and PROTACs. A comprehensive, compound-specific risk assessment should be conducted prior to any handling.

Personal Protective Equipment (PPE)

Due to the potent biological activity of ABL inhibitors and the novel mechanism of PROTACs, stringent adherence to PPE protocols is mandatory.

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double-gloving is recommended, especially when handling stock solutions or performing procedures with a high risk of splashing.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

-

Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing.

-

Respiratory Protection: For procedures that may generate aerosols or fine powders, a properly fitted respirator (e.g., N95 or higher) should be used within a certified chemical fume hood.

Engineering Controls

-

Fume Hood: All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Work in a well-ventilated laboratory area.

Handling and Storage

Table 2: General Handling and Storage Recommendations

| Guideline | Recommendation |

| Receiving | Inspect package for damage upon receipt. Handle with appropriate PPE. |

| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials. Follow supplier recommendations for specific storage temperatures (typically -20°C or -80°C for long-term storage). |

| Dispensing | Weigh solids in a fume hood or a ventilated balance enclosure. Avoid creating dust. |

| Solutions | Prepare solutions in a fume hood. Clearly label all solutions with the compound name, concentration, solvent, and date of preparation. |

| Waste Disposal | Dispose of all waste contaminated with this compound as hazardous chemical waste in accordance with local, state, and federal regulations. This includes empty vials, pipette tips, and contaminated PPE. |

| Spills | In case of a spill, evacuate the area and prevent others from entering. Absorb the spill with an inert material and decontaminate the area. Report the spill to the appropriate safety personnel. |

Mechanism of Action

Targeting the BCR-ABL Signaling Pathway

This compound functions by inhibiting the ABL kinase, a key component of the BCR-ABL fusion protein. In CML, the BCR-ABL oncoprotein is constitutively active, leading to the activation of multiple downstream signaling pathways that drive cell proliferation and survival.[5][6][7][8][9] These pathways include the RAS/MAPK pathway, the PI3K/AKT pathway, and the STAT pathway. By inhibiting the kinase activity of BCR-ABL, this compound is expected to block these downstream signals, thereby inducing apoptosis in cancer cells.

PROTAC-Mediated Protein Degradation

As a PROTAC, this compound utilizes a distinct mechanism from traditional enzyme inhibitors. Instead of merely blocking the active site of the ABL kinase, it hijacks the cell's ubiquitin-proteasome system to induce the degradation of the entire ABL protein.[10][][12][13][14] This is achieved through the bifunctional nature of the PROTAC molecule: one end binds to the ABL kinase, and the other end recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the ABL protein with ubiquitin, marking it for destruction by the proteasome.[10][][12][13][14]

Experimental Protocols

Specific, validated experimental protocols for this compound are not currently available in the public domain. Researchers should develop and validate their own protocols based on the experimental objectives. General considerations for designing experiments with ABL inhibitors and PROTACs are provided below.

In Vitro Kinase Assays

-

Objective: To determine the inhibitory activity of this compound against ABL kinase.

-

General Method: A variety of commercially available kinase assay kits can be used. These typically involve incubating the recombinant ABL kinase with a substrate and ATP in the presence of varying concentrations of this compound. The kinase activity can be measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced.

-

Controls: Include a positive control (a known ABL inhibitor) and a negative control (vehicle, e.g., DMSO).

Cell-Based Assays

-

Objective: To assess the effect of this compound on the viability and proliferation of BCR-ABL positive cell lines (e.g., K562, Ba/F3 p210).

-

General Method:

-

Culture BCR-ABL positive cells in appropriate media.

-

Treat cells with a dose-response range of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

-

Determine the IC50 value of this compound.

-

Western Blotting for Protein Degradation

-

Objective: To confirm the PROTAC-mediated degradation of ABL kinase.

-

General Method:

-

Treat BCR-ABL positive cells with this compound at various concentrations and time points.

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against ABL and a loading control (e.g., GAPDH, β-actin).

-

Detect with a secondary antibody and visualize the protein bands. A decrease in the ABL band intensity relative to the loading control indicates protein degradation.

-

Potential for Off-Target Effects and the "Hook Effect"

A critical consideration when working with PROTACs is the potential for off-target protein degradation and the "hook effect."[10]

-

Off-Target Effects: The E3 ligase recruited by the PROTAC could potentially ubiquitinate and degrade other proteins that are not the intended target. Comprehensive proteomic studies are often required to assess the selectivity of a PROTAC.

-

Hook Effect: At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[10] This can lead to a decrease in degradation efficiency at higher doses. It is crucial to perform dose-response experiments to identify the optimal concentration range for maximal degradation.

Conclusion

This compound is a valuable research tool for studying the inhibition and degradation of the ABL kinase. While specific safety and handling data are limited, a cautious approach based on the general guidelines for potent small molecule inhibitors and PROTACs is essential. Researchers must conduct a thorough risk assessment and adhere to strict safety protocols. The provided information on the BCR-ABL signaling pathway and the general mechanism of PROTACs offers a foundational understanding for designing and interpreting experiments with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. reactionbiology.com [reactionbiology.com]

- 14. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

review of DosatiLink-2 applications in cell biology

An in-depth technical guide on the applications of DOK-2 and DOCK2 in cell biology.

Acknowledgment on "DosatiLink-2"

Initial searches for "this compound" did not yield any specific results within the public domain of cell biology research. It is highly probable that this term is a misspelling or a very niche, non-indexed designation. However, extensive research into related and phonetically similar terms has identified two key signaling proteins, DOK-2 and DOCK2 , which are deeply involved in cellular biology and likely the intended subject of this inquiry. This guide will, therefore, focus on the applications and mechanisms of DOK-2 and DOCK2.

DOK-2 (Downstream of Tyrosine Kinase 2)

Introduction: DOK-2, also known as docking protein 2, is a member of the DOK family of adaptor proteins. These proteins are crucial negative regulators of signal transduction pathways, particularly those initiated by tyrosine kinases.[1][2] DOK-2 does not possess intrinsic enzymatic activity; instead, it functions as a scaffold, recruiting other signaling molecules to inhibit pathways such as the Ras-MAPK and PI3K-Akt pathways.[1]

Core Functions and Applications in Cell Biology

DOK-2 is implicated in a variety of cellular processes, primarily acting as a tumor suppressor and a negative regulator of immune responses.[1]

-

Negative Regulation of T-Cell Receptor (TCR) Signaling: In T-cells, DOK-1 and DOK-2 are expressed and act to negatively regulate the TCR signaling pathway.[1][3] Mice lacking both DOK-1 and DOK-2 show augmented responses to T-cell stimulation, including increased activation of ZAP-70, proliferation, and cytokine production.[3] This inhibitory role is crucial for maintaining immune homeostasis and preventing autoimmunity.[3]

-

Modulation of Lipopolysaccharide (LPS) Signaling: In macrophages, DOK-1 and DOK-2 are essential negative regulators of the TLR4 signaling pathway, which is activated by the bacterial endotoxin LPS.[4][5] Macrophages lacking DOK-1 or DOK-2 exhibit elevated Erk activation and hyperproduction of pro-inflammatory cytokines like TNF-α and nitric oxide in response to LPS.[4][5]

-

Regulation of Natural Killer (NK) Cell Function: DOK-1 and DOK-2 proteins are involved in a negative feedback loop downstream of NK-cell-activating receptors.[6] Their overexpression in human NK cells reduces activation, while their ablation in mice leads to increased IFN-γ production.[6]

-

Tumor Suppression: DOK-2 is a well-established tumor suppressor gene.[1] It inhibits cell proliferation and migration by negatively regulating the MAPK and Akt signaling pathways.[1] Its suppressive role has been noted in various cancers, including lung, intestinal, liver, and breast cancer.[1]

Quantitative Data Summary

| Cell Type | Signaling Pathway Involved | Effect of DOK-2 | Reference(s) |

| T-Cells | T-Cell Receptor (TCR) Signaling | Negative regulation of ZAP-70 activation, proliferation, and cytokine production. | [1][3] |

| Macrophages | Toll-Like Receptor 4 (TLR4) / LPS Signaling | Inhibition of Erk activation and production of TNF-α and nitric oxide. | [4][5] |

| Natural Killer (NK) Cells | Activating NK-cell receptor signaling | Negative feedback loop, reducing IFN-γ production. | [6] |

| Cancer Cells | Ras/MAPK/ERK, PI3K/AKT/mTOR | Inhibition of cell proliferation and migration. | [1] |

Experimental Protocols

Immunoprecipitation and Immunoblotting for DOK-2 Phosphorylation

This protocol is a standard method to assess the phosphorylation status of DOK-2 upon cellular stimulation, for instance, with LPS in macrophages.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein A/G-agarose beads

-

Anti-DOK-2 antibody

-

Anti-phosphotyrosine antibody

-

SDS-PAGE gels and transfer apparatus

-

Western blot detection reagents

Methodology:

-

Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) to the desired density. Stimulate cells with LPS (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.

-

Centrifuge and collect the supernatant.

-

Incubate the supernatant with an anti-DOK-2 antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G-agarose beads and incubate for another 2 hours.

-

Wash the beads several times with lysis buffer.

-

-

Immunoblotting:

-

Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with an anti-phosphotyrosine antibody to detect phosphorylated DOK-2.

-

Strip the membrane and re-probe with an anti-DOK-2 antibody to confirm the total amount of immunoprecipitated DOK-2.

-

Signaling Pathway Diagram

Caption: DOK-2 negative regulation of RTK and TLR4 signaling pathways.

DOCK2 (Dedicator of Cytokinesis 2)

Introduction: DOCK2 is a member of the DOCK family of proteins, which act as guanine nucleotide exchange factors (GEFs) for Rho family GTPases, particularly Rac.[7][8] Unlike conventional GEFs, DOCK proteins possess a DHR-2 domain that mediates the exchange of GDP for GTP on Rac, leading to its activation.[9] DOCK2 is predominantly expressed in hematopoietic cells and plays a critical role in immune cell migration, activation, and cytoskeletal rearrangement.[8][10][11]

Core Functions and Applications in Cell Biology

DOCK2 is essential for various aspects of the immune response and has been implicated in several diseases.

-

Lymphocyte Migration and Homing: DOCK2 is crucial for the migration of lymphocytes in response to chemokines.[11] It is involved in signaling downstream of chemokine receptors, leading to the actin cytoskeleton remodeling required for cell movement.[8] DOCK2 deficiency impairs the homing of lymphocytes to secondary lymphoid organs.[11]

-

T-Cell and B-Cell Activation: DOCK2 plays a role in the activation of T and B lymphocytes.[11] It is involved in the formation of the immunological synapse in T-cells and is required for B-cell activation and integrin-mediated adhesion.[11]

-

Innate Immunity: DOCK2 is involved in the function of innate immune cells, including neutrophils, macrophages, and dendritic cells.[11] It regulates neutrophil chemotaxis, macrophage migration, and the antiviral function of plasmacytoid dendritic cells.[11]

-

Disease Association: Mutations in the DOCK2 gene can lead to combined immunodeficiency.[12] DOCK2 has also been associated with Alzheimer's disease, HIV development, and the progression of certain cancers.[10]

Quantitative Data Summary

| Cell Type | Function Mediated by DOCK2 | Downstream Effector | Reference(s) |

| Lymphocytes (T and B cells) | Chemokine-mediated migration and activation. | Rac GTPase | [10][11] |

| Neutrophils | Chemotaxis and ROS production. | Rac GTPase | [11] |

| Macrophages | Migration, activation, and ROS production. | Rac GTPase | [11] |

| Dendritic Cells | Antiviral function (pDCs). | Rac GTPase | [11] |

Experimental Protocols

In Vitro Chemotaxis Assay (Transwell Assay)

This protocol is used to quantify the migratory response of immune cells towards a chemoattractant, a process highly dependent on DOCK2.

Materials:

-

Transwell inserts with appropriate pore size (e.g., 5 µm for lymphocytes)

-

24-well plates

-

Chemoattractant (e.g., CXCL12 for T-cells)

-

Cell culture medium

-

Fluorescent dye for cell labeling (e.g., Calcein-AM) or a cell counter

Methodology:

-

Cell Preparation: Isolate the immune cells of interest (e.g., T-cells from peripheral blood or spleen). The cells can be pre-treated with a DOCK2 inhibitor or vehicle control.

-

Assay Setup:

-

Add medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Add medium without the chemoattractant to control wells.

-

Resuspend the prepared cells in medium and add them to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for migration to occur (e.g., 2-4 hours).

-

Quantification:

-

Remove the Transwell inserts.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by:

-

Counting the cells directly using a hemocytometer or an automated cell counter.

-

Lysing the cells in the lower chamber and measuring the fluorescence if the cells were pre-labeled with a fluorescent dye.

-

-

-

Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the control medium.

Signaling Pathway Diagram

Caption: DOCK2-mediated signaling pathway in chemokine-induced cell migration.

A Note on PROTACs (Proteolysis-Targeting Chimeras)

While "this compound" does not appear to be a known term, the "Link" component could be an allusion to the linker in PROTACs . PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[13][14][15][16] This technology represents a novel therapeutic modality in cell biology and drug discovery.[16][17] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two.[16] This mechanism allows for the targeted degradation of proteins that are otherwise difficult to inhibit with traditional small molecules.[14] Given the focus on targeted applications in cell biology, it is conceivable that the user's interest lies in this innovative area.

References

- 1. Introduction to DOK2 and its Potential Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Dok-1 and Dok-2 are negative regulators of T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rupress.org [rupress.org]

- 6. Dok1 and Dok2 proteins regulate natural killer cell development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dedicator of cytokinesis protein 2 - Wikipedia [en.wikipedia.org]

- 8. genecards.org [genecards.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Dedicator of Cytokinesis 2 in Cell Signaling Regulation and Disease Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Insights from DOCK2 in cell function and pathophysiology [frontiersin.org]

- 12. DOCK2 dedicator of cytokinesis 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. PROTACs and Molecular Glues [astrazeneca.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 17. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: A Comparative Analysis of DosatiLink-2 and Traditional Chemical Crosslinkers

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the inquiry regarding DosatiLink-2 in comparison to traditional chemical crosslinkers. Initial research indicates a fundamental difference in the molecular function of this compound compared to classical crosslinking agents. This compound is identified as an Abelson murine leukemia (ABL) enzyme inhibitor, a class of molecules that function by blocking the enzymatic activity of specific proteins.[1][2] In contrast, traditional crosslinkers are chemical reagents designed to form covalent bonds between molecules, thereby providing spatial information about their proximity.[3][4]

This guide will first elucidate the mechanism and application of ABL kinase inhibitors like this compound. Subsequently, it will provide a comprehensive comparison of various traditional crosslinkers, complete with quantitative data, detailed experimental protocols, and visualizations as requested, to serve as a valuable resource for researchers in drug development and proteomics.

Part 1: Understanding this compound as an ABL Kinase Inhibitor

This compound is classified as an inhibitor of the ABL enzyme.[1][2] ABL kinases are a family of tyrosine kinases that play a crucial role in regulating cellular processes such as cell differentiation, division, and adhesion.[5] The dysregulation of ABL kinase activity is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML), where the formation of the BCR-ABL fusion protein leads to constitutively active kinase signaling.[5][6]

ABL kinase inhibitors, therefore, represent a targeted therapeutic strategy. They function by binding to the kinase domain of the ABL protein, preventing the transfer of phosphate groups from ATP to their target substrates.[5] This blockage of phosphorylation effectively shuts down the downstream signaling pathways that drive uncontrolled cell proliferation and survival, ultimately leading to apoptosis in cancer cells.[5] The most well-known ABL kinase inhibitor is Imatinib (Gleevec), which revolutionized the treatment of CML.[5] Newer generations of these inhibitors have been developed to overcome resistance that can arise from mutations in the BCR-ABL gene.[5]

The Bcr-Abl Signaling Pathway and the Action of Inhibitors

The oncogenic activity of the Bcr-Abl fusion protein is central to the pathology of CML. The fusion results in a constitutively active tyrosine kinase that activates a number of downstream signaling pathways, including the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which inhibits apoptosis.[6][7][8] ABL kinase inhibitors directly interfere with this process by blocking the kinase activity of Bcr-Abl, thereby preventing the activation of these downstream pathways.

Part 2: A Comparative Guide to Traditional Chemical Crosslinkers

Chemical crosslinkers are reagents that contain two or more reactive groups connected by a spacer arm. They are used to covalently link interacting molecules, thereby providing valuable information on protein-protein interactions, protein conformations, and the spatial arrangement of molecules within a complex.[3] Crosslinkers are broadly categorized based on the reactivity of their functional groups and the nature of their spacer arms.

Classification of Crosslinkers

Crosslinkers can be classified in several ways:

-

Homobifunctional Crosslinkers: Possess two identical reactive groups and are used to link identical functional groups.[9]

-

Heterobifunctional Crosslinkers: Have two different reactive groups, allowing for the sequential conjugation of different functional groups and minimizing self-conjugation.[9]

-

Photoreactive Crosslinkers: Contain a photoreactive group that becomes reactive upon exposure to UV light, enabling the capture of transient interactions.[9]

-

Zero-Length Crosslinkers: Mediate the direct conjugation of two molecules without introducing a spacer arm.

Quantitative Comparison of Common Crosslinker Chemistries

The choice of crosslinker depends on the specific application, the functional groups present on the target molecules, and the desired length and properties of the crosslink. The following table summarizes the key quantitative and qualitative features of common crosslinker chemistries.

| Crosslinker Type | Reactive Group(s) | Target Functional Group(s) | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? | Key Features & Applications |

| NHS Esters | N-hydroxysuccinimide ester | Primary amines (-NH₂) | Variable (e.g., BS³: 11.4 Å) | No (can be engineered) | No (Sulfo-NHS) / Yes (NHS) | Most common for protein-protein interaction studies. Sulfo-NHS esters are water-soluble and membrane-impermeable, ideal for cell surface crosslinking.[10][11] |

| Imidoesters | Imidoester | Primary amines (-NH₂) | Variable (e.g., DMA: 8.6 Å) | No | Yes | Reacts rapidly at alkaline pH. Less stable than NHS esters.[11] |

| Maleimides | Maleimide | Sulfhydryls (-SH) | Variable | No | Yes | Highly specific for cysteine residues. Often used in heterobifunctional crosslinkers.[12] |

| Haloacetyls | Iodoacetyl or Bromoacetyl | Sulfhydryls (-SH) | Variable | No | Yes | Reacts with sulfhydryls at physiological to alkaline pH to form stable thioether bonds.[12] |

| Pyridyl Disulfides | Pyridyl disulfide | Sulfhydryls (-SH) | Variable | Yes (reducible) | Yes | Forms a disulfide bond that can be cleaved by reducing agents. Useful for reversible crosslinking.[12] |

| Carbodiimides | Carbodiimide (e.g., EDC) | Carboxyls (-COOH) and Primary amines (-NH₂) | 0 | No | Yes | Zero-length crosslinker that facilitates the formation of an amide bond between a carboxyl and an amine group.[4] |

| Aryl Azides | Aryl azide | Non-specific C-H and N-H bonds | Variable | No | Yes | Photoreactive; forms a highly reactive nitrene upon UV exposure that can insert into various bonds.[9] |

| Diazirines | Diazirine | Non-specific C-H bonds | Variable | No | Yes | Photoreactive; forms a carbene upon UV exposure that is more stable than a nitrene, leading to fewer side reactions.[9] |

Experimental Protocols

The following sections provide generalized protocols for common crosslinking experiments. It is crucial to optimize the reaction conditions, including reagent concentrations, incubation times, and temperature, for each specific application.

This protocol provides a starting point for crosslinking with an amine-reactive NHS-ester crosslinker such as BS³ (bis(sulfosuccinimidyl) suberate).

Materials:

-

Purified protein sample in a suitable buffer (e.g., PBS, HEPES) at pH 7.2-8.5. Avoid buffers containing primary amines like Tris.

-

NHS-ester crosslinker (e.g., BS³).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

-

Anhydrous DMSO or DMF (if the crosslinker is not water-soluble).

-

Reaction tubes.

-

Equipment for analysis (e.g., SDS-PAGE apparatus, mass spectrometer).

Procedure:

-

Prepare the Protein Sample:

-

Ensure the protein sample is at a suitable concentration (typically 0.1-2 mg/mL).

-

The buffer should be free of primary amines. If necessary, dialyze or use a desalting column to exchange the buffer.

-

-

Prepare the Crosslinker Stock Solution:

-

Immediately before use, dissolve the NHS-ester crosslinker in anhydrous DMSO or, if using a water-soluble version (Sulfo-NHS), in the reaction buffer. A typical stock concentration is 10-50 mM.

-

-

Crosslinking Reaction:

-

Add the crosslinker stock solution to the protein sample. The final concentration of the crosslinker will need to be optimized, but a starting point is a 25-50 fold molar excess over the protein.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Quench the Reaction:

-

Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess NHS-ester, preventing further crosslinking.

-

Incubate for 15 minutes at room temperature.

-

-

Analyze the Results:

-

The crosslinked sample is now ready for analysis.

-

For SDS-PAGE analysis, the formation of higher molecular weight bands indicates successful crosslinking.

-

For mass spectrometry analysis, the sample will typically be subjected to proteolytic digestion followed by LC-MS/MS to identify the crosslinked peptides.

-

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | ABL抑制剂 | MCE [medchemexpress.cn]

- 3. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cross-link - Wikipedia [en.wikipedia.org]

- 5. What are Abl family inhibitors and how do they work? [synapse.patsnap.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 10. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Step-by-step protocol for using DosatiLink-2 in cells

Application Notes and Protocols for DosatiLink-2

Disclaimer: The compound "this compound" is not described in publicly available scientific literature. The following application notes and protocols are provided as a representative example based on the plausible hypothesis that "this compound" is a component of a Dasatinib-based Proteolysis Targeting Chimera (PROTAC). This document is intended to serve as a template and guide for researchers, scientists, and drug development professionals. All protocols should be adapted based on the specific physicochemical properties and biological activities of the actual molecule.

Introduction

PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to degrade specific target proteins. This exemplary protocol assumes "this compound" is a linker technology used to create a Dasatinib-based PROTAC, hereafter referred to as DS-PROTAC-2 . Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, which is the hallmark of Chronic Myeloid Leukemia (CML). DS-PROTAC-2 is therefore hypothesized to be a molecule that binds to BCR-ABL and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.

These notes provide a step-by-step guide for evaluating the cellular activity of DS-PROTAC-2, focusing on its ability to induce the degradation of a target protein in a relevant cell line.

Hypothesized Mechanism of Action

DS-PROTAC-2 is designed to induce the degradation of its target protein (e.g., BCR-ABL) by hijacking the ubiquitin-proteasome pathway. The molecule consists of three key components: a warhead that binds to the target protein (derived from Dasatinib), an E3 ligase-binding ligand, and the this compound linker connecting them. By forming a ternary complex between the target protein and an E3 ligase, DS-PROTAC-2 facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.

Figure 1: Hypothesized mechanism of action for a Dasatinib-based PROTAC (DS-PROTAC-2).

Experimental Protocols

Cell Culture and Maintenance

This protocol is based on the K562 human CML cell line, which endogenously expresses the BCR-ABL fusion protein.

-

Cell Line: K562 (ATCC® CCL-243™)

-

Growth Medium: RPMI-1640 Medium (e.g., Gibco #11875093) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL. Split the culture every 2-3 days.

Preparation of DS-PROTAC-2 Stock Solutions

-

Solvent: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO).

-

Stock Concentration: Prepare a 10 mM stock solution of DS-PROTAC-2. For example, if the molecular weight is 1000 g/mol , dissolve 1 mg of the compound in 100 µL of DMSO.

-

Storage: Aliquot the stock solution into small volumes to avoid freeze-thaw cycles and store at -80°C.

Cell Treatment for Degradation Analysis

This workflow outlines the steps for treating cells to assess protein degradation.

Figure 2: Experimental workflow for treating cells with DS-PROTAC-2 for degradation analysis.

Procedure:

-

Cell Seeding: Seed K562 cells in a 6-well plate at a density of 5 x 10⁵ cells/mL (2 mL per well). Allow cells to acclimate for 2-4 hours.

-

Compound Dilution: Prepare serial dilutions of DS-PROTAC-2 in complete growth medium from your 10 mM stock. A typical concentration range for a dose-response experiment is 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration (e.g., 0.1%).

-

Cell Treatment: Add the diluted compound or vehicle control to the appropriate wells.

-

Incubation:

-

For Dose-Response: Incubate the cells for a fixed time point (e.g., 18 hours).

-

For Time-Course: Treat cells with a fixed concentration (e.g., 100 nM) and harvest at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

-

Cell Harvesting:

-

Transfer the cell suspension from each well to a microcentrifuge tube.

-

Centrifuge at 300 x g for 5 minutes at 4°C.

-

Aspirate the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS.

-

Centrifuge again, aspirate the PBS, and proceed immediately to cell lysis.

-

Western Blotting Protocol for Target Degradation

-

Cell Lysis: Lyse the cell pellets in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 20 minutes with occasional vortexing.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein (e.g., anti-BCR-ABL) and a loading control (e.g., anti-GAPDH or anti-β-Actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control.

Data Presentation

The following tables present hypothetical quantitative data from the experiments described above.

Table 1: Dose-Dependent Degradation of Target Protein (BCR-ABL) by DS-PROTAC-2 (Cells treated for 18 hours)

| DS-PROTAC-2 Conc. (nM) | Normalized Target Level (%) (vs. Vehicle) | Standard Deviation |

| 0 (Vehicle) | 100 | ± 5.2 |

| 1 | 85.4 | ± 6.1 |

| 10 | 42.1 | ± 4.5 |

| 50 | 15.8 | ± 3.9 |

| 100 | 7.2 | ± 2.1 |

| 500 | 6.5 | ± 1.8 |

| 1000 | 8.1 (Hook Effect) | ± 2.5 |

Table 2: Time-Course of Target Protein (BCR-ABL) Degradation (Cells treated with 100 nM DS-PROTAC-2)

| Treatment Time (hours) | Normalized Target Level (%) (vs. Time 0) | Standard Deviation |

| 0 | 100 | ± 4.8 |

| 2 | 70.3 | ± 5.5 |

| 4 | 48.9 | ± 4.1 |

| 8 | 21.6 | ± 3.7 |

| 12 | 9.8 | ± 2.4 |

| 18 | 7.5 | ± 1.9 |

| 24 | 6.8 | ± 1.5 |

Application Notes and Protocols for DosatiLink-2™ Antibody Conjugation

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] The linker molecule that connects the antibody and the payload is a critical component, influencing the stability, efficacy, and toxicity of the ADC.[3][4] DosatiLink-2™ is a novel, cleavable linker system designed to provide high stability in circulation and efficient release of the cytotoxic agent within the target tumor cell. These application notes provide a detailed protocol for the conjugation of a cytotoxic payload to a monoclonal antibody using the this compound™ chemistry.